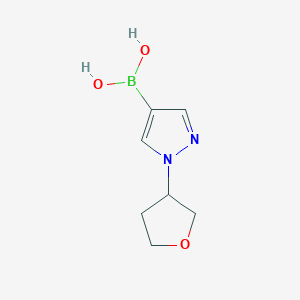![molecular formula C6H3ClN4O2 B6307349 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-77-6](/img/structure/B6307349.png)
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their diverse biological activity . They have been found to exhibit properties such as being analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. The nitro group is then reduced to lead to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include nucleophilic substitution and reduction . The nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group is followed by the reduction of the nitro group .科学的研究の応用
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine has a variety of scientific research applications. It has been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as imidazoles and pyridines, as well as in the synthesis of various polymers, such as polyurethanes and polyamides.
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activity, including acting as analgesic, anti-inflammatory agents, antidepressants, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents . They can also act as antagonists of angiotensin II receptors .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been known to affect various biochemical pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .
実験室実験の利点と制限
The main advantage of using 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine in laboratory experiments is its relative stability, which makes it suitable for use in a wide range of chemical reactions. Additionally, its relatively low cost and availability make it an attractive choice for many laboratory experiments. However, there are some limitations to its use, such as its relatively low solubility in water and its potential to form hazardous byproducts.
将来の方向性
There are a number of potential future directions for research involving 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods. Finally, research into the potential toxicity of this compound could lead to the development of safer and more effective synthetic methods.
合成法
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine can be synthesized using a variety of methods. The most common method involves the reaction of pyridine with chlorine and nitrosyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80-100°C and can be completed in a few hours.
特性
IUPAC Name |
7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLHAIMBBCKLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)